molecular formula C12H11NO4 B14914494 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid

Cat. No.: B14914494
M. Wt: 233.22 g/mol
InChI Key: LFYQZAJDQDRNJE-UHFFFAOYSA-N
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Description

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-methylisoxazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid typically involves the reaction of 3-methylisoxazole with a suitable benzoic acid derivative. One common method includes the use of a methoxy group as a linker. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that minimize cost and maximize yield. The use of eco-friendly and sustainable methods is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H11NO4/c1-8-6-11(17-13-8)7-16-10-4-2-9(3-5-10)12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

LFYQZAJDQDRNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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